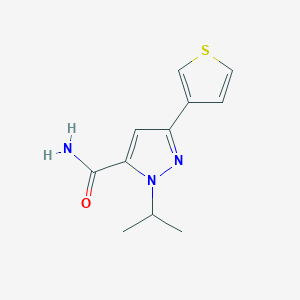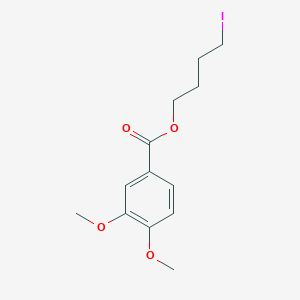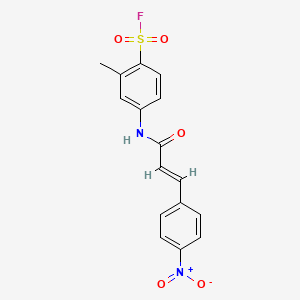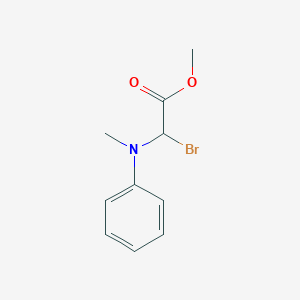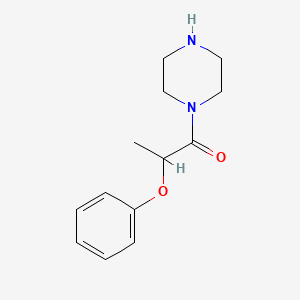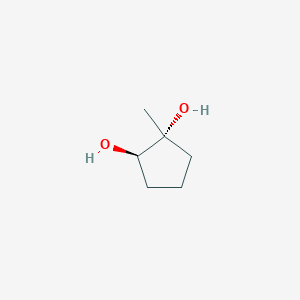![molecular formula C19H25ClN2O3S B13343071 N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[45]decane-4-carboxamide” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which can impart distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” typically involves multiple steps, including the formation of the spirocyclic core, introduction of the chlorophenyl group, and attachment of the cyclopropylsulfonyl group. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the Cyclopropylsulfonyl Group: This can be done through sulfonylation reactions using cyclopropylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
化学反応の分析
Types of Reactions
“N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, organometallic compounds, and acids/bases are often employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
“N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of advanced materials with unique properties.
作用機序
The mechanism of action of “N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
N-(2-Chlorophenyl)-2-azaspiro[4.5]decane-4-carboxamide: Lacks the cyclopropylsulfonyl group.
2-(Cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide: Lacks the chlorophenyl group.
N-(2-Chlorophenyl)-2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide: Contains a methylsulfonyl group instead of a cyclopropylsulfonyl group.
Uniqueness
The unique combination of the chlorophenyl, cyclopropylsulfonyl, and azaspirodecane moieties in “N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness could be leveraged for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C19H25ClN2O3S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-cyclopropylsulfonyl-2-azaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C19H25ClN2O3S/c20-16-6-2-3-7-17(16)21-18(23)15-12-22(26(24,25)14-8-9-14)13-19(15)10-4-1-5-11-19/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,21,23) |
InChIキー |
OVQGUTARAUZWOE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CN(CC2C(=O)NC3=CC=CC=C3Cl)S(=O)(=O)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)
![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)


